molecular formula C19H19ClN2O3 B2755346 N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-40-9

N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No. B2755346
CAS RN: 852155-40-9
M. Wt: 358.82
InChI Key: AXUMMKSPFJQFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation has been implicated in a variety of neurological and psychiatric disorders. CPP-115 has shown promise as a potential therapeutic agent for these conditions.

Scientific Research Applications

Molecular Interaction and Receptor Binding

One area of research explores the molecular interactions of related compounds with specific receptors. For instance, studies on cannabinoids have led to insights into how certain antagonists bind to the CB1 cannabinoid receptor, offering a foundation for understanding the interaction mechanisms of similar compounds (Shim et al., 2002). This information is critical for the design of receptor-targeted therapies.

Anticancer Activity

Research into the synthesis and evaluation of benzamide derivatives, including compounds structurally related to N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, has shown promising anticancer properties. For example, N-(Pyridin-3-yl)benzamide derivatives demonstrated moderate to good activity against various human cancer cell lines (Mohan et al., 2021). These findings highlight the compound's potential in developing new anticancer agents.

Drug Synthesis and Characterization

The synthesis of related compounds, such as N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a potent C-C chemokine receptor 1 (CCR1) antagonist, illustrates the compound's relevance in synthesizing biologically active molecules (Hong et al., 2015). This process includes tritium labeling, which is essential for studying drug metabolism and distribution.

Antimicrobial Activity

The antimicrobial activity of benzamide derivatives also represents a significant area of application. Research on substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against methicillin-resistant Staphylococcus aureus (MRSA) showed potential bactericidal properties, indicating the compound's utility in developing new antimicrobial agents (Zadrazilova et al., 2015).

properties

IUPAC Name

N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-17-8-2-5-14(11-17)19(24)22(13-21-10-4-9-18(21)23)16-7-3-6-15(20)12-16/h2-3,5-8,11-12H,4,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUMMKSPFJQFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CN2CCCC2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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